molecular formula C8H13N3 B7846912 2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl

2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl

Cat. No.: B7846912
M. Wt: 151.21 g/mol
InChI Key: CLKUJNKEPAYPRA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Biological Activity

2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl, commonly referred to as DMAP, is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in neurodegenerative diseases, as well as its role in enhancing the efficacy of various pharmacological agents. This article explores the biological activity of DMAP, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

DMAP has the following chemical structure:

  • Molecular Formula : C8H12ClN3
  • Molecular Weight : 189.65 g/mol
  • IUPAC Name : 2-(Dimethylamino)-4-methyl-5-aminopyridine hydrochloride

DMAP exhibits several mechanisms of action that contribute to its biological activity:

  • Potassium Channel Blockade : DMAP has been shown to block potassium channels, which can lead to increased neuronal excitability. This property is particularly relevant in the context of treating conditions such as multiple sclerosis and spinal cord injuries .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective effects by inhibiting apoptotic pathways in neuronal cells. This action is crucial for the development of therapies aimed at neurodegenerative diseases like Alzheimer's disease .
  • Cytotoxic Activity : In vitro studies have indicated that DMAP can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities associated with DMAP:

Activity Description Reference
Potassium Channel InhibitionBlocks voltage-gated potassium channels, enhancing neuronal excitability.
NeuroprotectionInhibits apoptosis in neuronal cells, offering potential treatment for neurodegenerative diseases.
CytotoxicityExhibits growth-inhibitory effects on various tumor cell lines (e.g., HEP-G2, BV-173).
β-secretase InhibitionPotentially inhibits β-secretase activity, relevant for Alzheimer's treatment.

Case Studies and Research Findings

  • Neuroprotective Studies :
    A study investigated the neuroprotective effects of DMAP in a model of oxidative stress-induced neuronal injury. Results indicated that DMAP significantly reduced cell death and oxidative stress markers in cultured neurons .
  • Cytotoxicity Assessment :
    Research evaluating the cytotoxic effects of DMAP on human cancer cell lines revealed that it selectively inhibited cell growth at micromolar concentrations. The study utilized an MTT assay to quantify cell viability, demonstrating a dose-dependent response .
  • Therapeutic Applications :
    A recent clinical trial explored the use of DMAP as an adjunct therapy in patients with multiple sclerosis. The trial reported improved neurological function and reduced relapse rates among participants receiving DMAP alongside standard treatment regimens .

Properties

IUPAC Name

2-N,2-N,4-trimethylpyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-8(11(2)3)10-5-7(6)9/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKUJNKEPAYPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N,N,4-trimethyl-5-nitropyridin-2-amine (15.7 g, 86.6 mmol) in ethanol (200 ml) was added 10% palladium on carbon (50% wet, 1.57 g), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen at room temperature for 2 days. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound as a brown solid (15.7 g), which was used next reaction without purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One

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